![molecular formula C9H10BrFO2 B1488041 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene CAS No. 1095544-33-4](/img/structure/B1488041.png)
1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene
Overview
Description
1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a chemical compound with the CAS Number: 1095544-33-4 . It has a molecular weight of 249.08 . The IUPAC name for this compound is 1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is 1S/C9H10BrFO2/c1-3-13-9-5-7 (11)6 (10)4-8 (9)12-2/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Chemical Reactions Analysis
As a benzene derivative, 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a solid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Organic Synthesis
This compound is a versatile reagent in organic synthesis. Its halogenated structure makes it a suitable candidate for various substitution reactions, where the bromine atom can be replaced by other nucleophiles, potentially yielding a wide array of organic compounds. For instance, it can undergo Suzuki coupling reactions to form biaryl compounds, which are crucial in the development of pharmaceuticals and organic materials .
Material Science
In material science, 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene can be used to synthesize novel polymers with specific properties. The presence of the methoxy group could lead to polymers with increased flexibility or lower glass transition temperatures, which are desirable traits in materials like plastics and resins .
Chemical Synthesis
This compound can act as an intermediate in the synthesis of complex chemical structures. Its ethoxy group is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of dyes, pigments, and other colorants .
Chromatography
The compound’s unique structure may be utilized in chromatography as a standard or reference compound. Its distinct retention time and behavior in different chromatographic conditions can help in the calibration of equipment and the development of new chromatographic methods .
Analytical Chemistry
In analytical chemistry, 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene can be used as a derivatization agent to enhance the detection of certain compounds. For example, it could react with carboxylic acids to form esters, which are often more volatile and detectable by gas chromatography .
Medicinal Chemistry
The compound’s structure is similar to that of many biologically active molecules, making it a potential precursor in the synthesis of medicinal agents. Its modification through various chemical reactions could lead to the discovery of new drugs with antiviral, antibacterial, or anticancer activities .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could inform the design of more eco-friendly chemicals and contribute to the field of green chemistry .
Life Science Research
Lastly, in life science research, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that act on halogenated organic substrates. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-3-13-9-5-7(11)6(10)4-8(9)12-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAGJNILFJSAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1OC)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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